An In-depth Technical Guide to the Chemical Properties of Aminouracils
An In-depth Technical Guide to the Chemical Properties of Aminouracils
An important note on isomers: 1-Amino-2,4(1H,3H)-pyrimidinedione is a specific isomer of aminouracil. However, it is a less commonly studied compound compared to its structural isomers, 5-aminouracil and 6-aminouracil. Consequently, extensive experimental data for the 1-amino isomer is limited in publicly available literature. This guide will provide a comprehensive overview of the chemical properties of the well-documented 5-aminouracil and 6-aminouracil to offer a thorough technical resource for researchers, scientists, and drug development professionals working with this class of compounds.
The aminouracils are derivatives of uracil, a fundamental nucleobase in RNA.[1] Their ability to act as both electrophiles and nucleophiles makes them versatile precursors for the synthesis of a wide range of heterocyclic compounds with significant biological activities.[1] Derivatives of 5- and 6-aminouracil, in particular, have garnered substantial interest for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3][4]
Chemical and Physical Properties
The physicochemical properties of 5-aminouracil and 6-aminouracil are summarized below. These compounds are typically crystalline solids with high melting points and limited solubility in water.
Table 1: General and Physical Properties
| Property | 5-Aminouracil | 6-Aminouracil |
| IUPAC Name | 5-amino-1H-pyrimidine-2,4-dione[5] | 6-amino-1H-pyrimidine-2,4-dione[6] |
| Synonyms | 5-Amino-2,4-dihydroxypyrimidine[7] | 4-Amino-2,6-dihydroxypyrimidine[8] |
| CAS Number | 932-52-5[5] | 873-83-6[6] |
| Molecular Formula | C₄H₅N₃O₂[5] | C₄H₅N₃O₂[6] |
| Molecular Weight | 127.10 g/mol [5] | 127.10 g/mol [6] |
| Appearance | Beige to brown fine powder[9] | Cream to light brown crystalline powder[8] |
| Melting Point | >300 °C[10] | ≥360 °C[8] |
| Water Solubility | 0.5 g/L (at 20 °C)[9] | Slightly soluble[8] |
| pKa | 9.19 ± 0.10 (Predicted)[9] | 3.76 ± 0.10 (Predicted)[8] |
| LogP (Computed) | -1.5[5] | -1.6[6] |
Table 2: Computed Molecular Descriptors
| Descriptor | 5-Aminouracil | 6-Aminouracil |
| Hydrogen Bond Donor Count | 3[5] | 3[8] |
| Hydrogen Bond Acceptor Count | 3[5] | 3[8] |
| Rotatable Bond Count | 0[5] | 0[8] |
| Topological Polar Surface Area | 84.2 Ų[5] | 84.2 Ų[8] |
| Complexity | 196[5] | 196[8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of aminouracil derivatives.
Table 3: Spectroscopic Data Summary
| Spectroscopy | 5-Aminouracil | 6-Aminouracil |
| FT-IR (KBr, cm⁻¹) | Bands at 3292 and 3149 (N-H vibrations of uracil moiety).[11] The spectrum is available from the NIST Chemistry WebBook.[12] | Bands corresponding to ν(NH₂) stretching vibrations are observed. Scissoring mode is observed at 1659 cm⁻¹.[13] |
| ¹H NMR (DMSO-d₆, δ ppm) | Data for derivatives are available, showing characteristic aromatic and amine proton signals.[14] | A spectrum is available showing signals corresponding to the amine and ring protons.[15] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 127.[5] | Molecular Ion (M⁺) at m/z 127.[15] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of aminouracils are essential for researchers. The following protocols are representative of common laboratory procedures.
Protocol 1: Synthesis of 6-Aminouracil
This procedure is based on the condensation of ethyl cyanoacetate and urea in the presence of a strong base.[16]
-
Preparation of Sodium Ethoxide: Dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL) in a three-necked flask equipped with a reflux condenser and stirrer.
-
Reaction: To the sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).
-
Reflux: Heat the mixture under reflux with vigorous stirring for 10-12 hours. The mixture may solidify, requiring the stirrer to be stopped.
-
Work-up: After cooling to room temperature, add hot water (80°C) to dissolve the solid.
-
Precipitation: Neutralize the solution by acidifying with glacial acetic acid to pH 6.
-
Isolation: The resulting precipitate (6-aminouracil) is collected by filtration, washed with distilled water, and dried in a desiccator.
Protocol 2: Synthesis and Purification of 5-Aminouracil
This protocol describes the reduction of 5-nitrouracil.[17]
-
Suspension: Suspend 5-nitrouracil (15.7 g) in a solution of concentrated ammonia (10 mL) in water (250 mL).
-
Reduction: While stirring, add technical sodium hydrosulfite (75 g). The temperature will rise to approximately 55°C.
-
Heating: Heat the mixture to boiling, then cool and filter to collect the crude product.
-
Purification (via HCl salt): Dissolve the crude product (10.0 g) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL).
-
Decolorization: Clarify the solution with activated carbon (norite), dilute to 300 mL, and heat to boiling.
-
Precipitation: Add concentrated ammonia (10 mL) to the hot solution and then cool.
-
Isolation: 5-Aminouracil precipitates as colorless, silky needles, which are collected by filtration. Yield is approximately 73%.[17]
Biological Activity and Applications
Aminouracils are key building blocks in medicinal chemistry. Their derivatives have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.
-
Anticancer Agents: 5- and 6-aminouracil derivatives have been synthesized and evaluated for anticancer properties.[1] For example, certain 5-cinnamoyl-6-aminouracil derivatives show cytotoxic activity against leukemia cell lines, potentially through intercalation with DNA.[18] 5-aminouracil itself is considered a thymine antagonist that can block DNA synthesis.[2]
-
Antimicrobial Agents: Fused heterocyclic systems derived from aminouracils, such as pyrimidodiazepines and lumazines, exhibit activity against a range of pathogenic microbes, including Staphylococcus aureus and Pseudomonas aeruginosa.[4]
-
Enzyme Inhibition: Derivatives have been identified as inhibitors of key enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating a variety of global health disorders.[2]
The functional groups on the aminouracil ring provide reactive sites for derivatization, allowing for the synthesis of large libraries of compounds for screening and development of new therapeutic agents.[1]
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4(1H,3H)-Pyrimidinedione, 5-amino- [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
- 9. 5-Aminouracil | 932-52-5 [chemicalbook.com]
- 10. 5-アミノウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4(1H,3H)-Pyrimidinedione, 5-amino- [webbook.nist.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. 6-Aminouracil (873-83-6) 1H NMR [m.chemicalbook.com]
- 16. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
